(1R)-1-phenylethanamine

Description

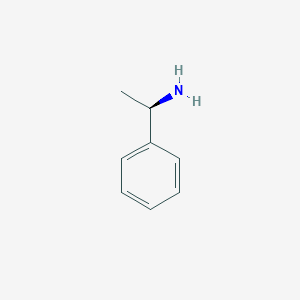

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEUFEKYXDPUSK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930735 | |

| Record name | D-alpha-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | D-alpha-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3886-69-9 | |

| Record name | (+)-Phenylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3886-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenethylamine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, .alpha.-methyl-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-alpha-Methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENETHYLAMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V022ZK8GZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1R)-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (1R)-1-phenylethanamine, a critical chiral amine in synthetic chemistry and drug development. This document summarizes key physical and chemical data, details experimental protocols for property determination, and visualizes its primary application in chiral resolution.

Core Chemical and Physical Properties

This compound, also known as (R)-(+)-α-methylbenzylamine, is a chiral primary amine widely utilized as a resolving agent for racemic mixtures of carboxylic acids and other acidic compounds.[1] Its efficacy in this role is a direct consequence of its distinct stereochemistry and chemical properties. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₁₁N | ||

| Molecular Weight | 121.18 | g/mol | |

| Appearance | Colorless to light yellow liquid | ||

| Melting Point | -10 | °C | |

| Boiling Point | 183 - 189 | °C | at 1013 hPa |

| Density | 0.952 | g/mL | at 20 °C |

| Refractive Index | 1.526 | at 20 °C, 589 nm | |

| Specific Rotation ([α]) | +38 to +40 | ° | neat, at 23 °C |

| Vapor Pressure | 0.5 | mm Hg | at 20 °C |

| Water Solubility | 40 | g/L | at 20 °C |

| pKa | 9.04 ± 0.10 | Predicted |

Chemical Reactivity and Handling

This compound is a basic compound, readily forming salts with acids. This property is fundamental to its use in chiral resolution, where it forms diastereomeric salts with racemic acids. It is stable under normal conditions but is air-sensitive and hygroscopic. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.

Safety and Handling: this compound is a corrosive and combustible liquid that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2][3] It should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[2]

Experimental Protocols

The following are detailed methodologies for the determination of key chemical properties of this compound, adapted from standard laboratory procedures.

Determination of Melting Point

The melting point of this compound, which is below room temperature, is determined as a freezing point.

Apparatus:

-

Melting point apparatus with a cooling stage or a low-temperature thermometer.

-

Small test tube.

-

Cooling bath (e.g., dry ice/acetone).

Procedure:

-

Place a small sample of this compound into the test tube.

-

Insert the low-temperature thermometer into the sample, ensuring the bulb is fully immersed.

-

Slowly cool the sample by immersing the test tube in the cooling bath.

-

Gently stir the sample with the thermometer until the first crystals appear.

-

Remove the test tube from the bath and allow it to warm up slowly while stirring.

-

The temperature at which the last crystals melt is recorded as the melting point.

Determination of Boiling Point

Apparatus:

-

Thermometer.

-

Small test tube and a sealed capillary tube.

-

Heating mantle or oil bath.

Procedure (Thiele Tube Method):

-

Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil).[2]

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[2]

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[2]

-

Gently heat the side arm of the Thiele tube.[2]

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[2]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle).

-

Analytical balance.

-

Water bath set to 20°C.

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in the water bath to equilibrate at 20°C. Ensure the water level is at the mark.

-

Dry the outside of the pycnometer and record its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to equilibrate to 20°C in the water bath.

-

Dry the outside and record its mass (m₃).

-

The density is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 20°C.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer with a sodium lamp (D-line, 589 nm).

-

Constant temperature water circulator set to 20°C.

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to 20°C.

-

Adjust the light source and focus the eyepiece until the dividing line between the light and dark fields is sharp.

-

Rotate the knob to bring the dividing line to the center of the crosshairs.

-

Read the refractive index from the scale.

Determination of Specific Rotation

Apparatus:

-

Polarimeter with a sodium lamp (D-line, 589 nm).

-

Polarimeter tube (1 dm).

-

Analytical balance.

Procedure:

-

Calibrate the polarimeter using a blank (empty polarimeter tube).

-

Carefully fill the polarimeter tube with neat (undiluted) this compound, ensuring there are no air bubbles.

-

Place the filled tube in the polarimeter.

-

Measure the observed rotation (α) at 23°C.

-

The specific rotation is calculated using the formula: [α] = α / (l * d), where 'l' is the path length in decimeters (1 dm) and 'd' is the density of the liquid.

Application in Chiral Resolution

The primary application of this compound in drug development and organic synthesis is as a chiral resolving agent. It is used to separate enantiomers of racemic carboxylic acids through the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]

Caption: Chiral resolution workflow using this compound.

References

An In-depth Technical Guide to (1R)-1-Phenylethanamine

(1R)-1-Phenylethanamine , a chiral amine of significant interest in organic synthesis and drug development, serves as a crucial building block and resolving agent. This guide provides a comprehensive overview of its structure, properties, and key experimental methodologies for its resolution, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and IUPAC Nomenclature

This compound is the (R)-enantiomer of 1-phenylethanamine.[1][2][3] Its structure consists of a phenyl group and an amino group attached to the same chiral carbon atom of an ethyl chain.[4]

The chiral center at the first carbon of the ethyl chain gives rise to two enantiomers: this compound and (1S)-1-phenylethanamine.[1][2]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a comparative overview of its key characteristics.

| Property | Value |

| Molecular Weight | 121.18 g/mol [1][5][7][9] |

| Appearance | Colorless to light yellow liquid[4][5] |

| Melting Point | -10 °C[4][5][9] |

| Boiling Point | 187-189 °C[5] |

| Density | 0.952 g/mL at 20 °C[5] |

| Refractive Index | n20/D 1.526 (lit.)[5] |

| Specific Rotation (α) | +40° (neat)[5][8] |

| Water Solubility | 40 g/L (20 °C)[4][5][8] |

| Flash Point | 175 °F (79.4 °C)[5][8] |

| Vapor Pressure | 0.5 mm Hg (20 °C)[4][5][8] |

Experimental Protocols: Chiral Resolution

The separation of racemic 1-phenylethanamine is a common and critical procedure to obtain the enantiomerically pure this compound. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Protocol: Resolution of (R,S)-1-Phenylethylamine using (2R,3R)-Tartaric Acid

This protocol is adapted from established methods for the resolution of chiral amines.[10]

Materials:

-

Racemic (R,S)-1-phenylethylamine

-

(2R,3R)-Tartaric acid

-

Methanol

-

50% aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

pH paper

-

Separatory funnel, beakers, flasks, and standard laboratory glassware

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve an equivalent amount of (2R,3R)-tartaric acid in hot methanol.

-

To this solution, add a hot methanolic solution of racemic (R,S)-1-phenylethylamine.

-

Allow the mixture to cool slowly to room temperature. The less soluble (S)-amine-(R,R)-tartrate complex will preferentially crystallize out of the solution.[10]

-

-

Isolation of the (R)-Enriched Filtrate:

-

Filter the crystalline (S)-amine-(R,R)-tartrate complex. The filtrate will be enriched with the more soluble (R)-amine-(R,R)-tartrate diastereomer.

-

-

Liberation of this compound:

-

Take the filtrate from the previous step and remove the methanol using a rotary evaporator.

-

Dissolve the resulting residue in approximately 50 mL of water.

-

Add approximately 4.5 mL of 50% aqueous NaOH solution to the aqueous solution. Ensure the solution is basic by testing with pH paper.[10] This step neutralizes the tartaric acid and liberates the free amine.

-

-

Extraction:

-

Transfer the basic aqueous solution to a separatory funnel.

-

Add 30 mL of diethyl ether and mix the two layers thoroughly.

-

Separate the layers and collect the ether layer.

-

Repeat the extraction of the aqueous layer with a second 30 mL portion of diethyl ether.[10]

-

Combine the two ether extracts.

-

-

Drying and Solvent Removal:

-

Purity Analysis:

-

The enantiomeric purity of the obtained this compound can be determined by measuring its optical rotation using a polarimeter.[10]

-

Visualized Workflow and Pathways

Logical Workflow for Chiral Resolution

The following diagram illustrates the logical workflow for the classical resolution of racemic 1-phenylethanamine into its constituent enantiomers.

Caption: Workflow for the chiral resolution of 1-phenylethanamine.

References

- 1. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 6. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 7. (1 R)-1-phenylethanamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. echemi.com [echemi.com]

- 9. biosynth.com [biosynth.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

An In-Depth Technical Guide to (1R)-1-Phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-Phenylethanamine, a chiral primary amine, is a cornerstone of asymmetric synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and critical applications, with a focus on its role as a chiral resolving agent and auxiliary in the synthesis of active pharmaceutical ingredients (APIs). Detailed experimental protocols for its synthesis and use in chiral resolution are presented, alongside workflow diagrams to elucidate key synthetic pathways. This document serves as a vital resource for professionals engaged in chemical synthesis and drug discovery.

Chemical Identity

This compound is the (R)-enantiomer of 1-phenylethanamine. It is a colorless to light yellow liquid that is widely utilized for its ability to form diastereomeric salts with racemic acids and as a chiral building block in the synthesis of complex molecules.[1]

Synonyms: A comprehensive list of synonyms is provided in the table below.

| Synonym |

| (R)-(+)-1-Phenylethylamine[2][4][5] |

| (R)-1-phenylethan-1-amine[5] |

| (R)-ALPHA-METHYLBENZYLAMINE[5] |

| (+)-PEA |

| D-PHENYLETHYLAMINE[5] |

| D-α-Phenethylamine[5] |

| (R)-(+)-α-Methylbenzylamine[6] |

| D-alpha-Methylbenzylamine[5] |

| (+)-(R)-alpha-methylbenzylamine |

| (1R)-1-phenylethan-1-amine[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [2][7] |

| Appearance | Clear colorless to light yellow liquid | [8] |

| Melting Point | -10 °C | [4][9] |

| Boiling Point | 187-189 °C (lit.) | [4] |

| Density | 0.952 g/mL at 20 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.526 (lit.) | [4] |

| Specific Rotation ([α]23/D) | +38°, neat | [4] |

| Flash Point | 175 °F (79.4 °C) | [3][4] |

| Water Solubility | 40 g/L (20 °C) | [3][4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The most common method for the industrial-scale synthesis of racemic 1-phenylethanamine is the reductive amination of acetophenone. The enantiomerically pure this compound is then obtained through chiral resolution.

Reductive Amination of Acetophenone

This process involves the reaction of acetophenone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst like Raney nickel.

Caption: Reductive amination of acetophenone to produce racemic 1-phenylethanamine.

Experimental Protocol: Reductive Amination of Acetophenone

-

Materials: Acetophenone, liquid ammonia, Raney nickel catalyst, hydrogen gas.

-

Procedure:

-

In a high-pressure reactor, combine acetophenone and Raney nickel catalyst.

-

Introduce liquid ammonia into the reactor.

-

Pressurize the reactor with hydrogen gas.

-

Heat the mixture to the desired reaction temperature (e.g., 150°C) and maintain pressure.

-

Allow the reaction to proceed for several hours until hydrogen uptake ceases.

-

Cool the reactor, vent the excess ammonia, and filter the reaction mixture to remove the catalyst.

-

The resulting product is racemic 1-phenylethanamine, which can be purified by distillation.

-

Chiral Resolution

This compound is a widely used resolving agent for racemic carboxylic acids. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Chiral Resolution Workflow

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.

Caption: Workflow for chiral resolution of a racemic acid using this compound.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (2R,3R)-Tartaric Acid

This protocol details the resolution of racemic 1-phenylethylamine itself to obtain the pure enantiomers.

-

Materials: Racemic 1-phenylethylamine, (2R,3R)-(+)-tartaric acid, methanol, 50% aqueous NaOH, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve racemic 1-phenylethylamine and an equimolar amount of (2R,3R)-(+)-tartaric acid in hot methanol.

-

Allow the solution to cool, which will cause the less soluble diastereomeric salt, ((S)-amine)-(R,R)-tartrate, to crystallize.

-

Isolate the crystals by filtration.

-

To liberate the free amine, dissolve the crystalline salt in water and add 50% aqueous NaOH until the solution is basic.

-

Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.

-

Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the pure (S)-enantiomer.

-

The more soluble diastereomeric salt remaining in the methanol filtrate can be processed similarly to recover the (R)-enantiomer.[10]

-

Applications in Drug Development

This compound is a critical chiral auxiliary and building block in the synthesis of several important pharmaceuticals. Its incorporation into a synthetic route allows for the stereoselective formation of the desired enantiomer of the target drug molecule.

Synthesis of Sitagliptin

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, can be synthesized using this compound as a chiral auxiliary. This approach facilitates a diastereoselective reductive amination step.[4]

References

- 1. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. (R)-(+)-1-Phenylethylamine for the resolution of racemates for synthesis 3886-69-9 [sigmaaldrich.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

Synthesis of Chiral 1-Phenylethylamine from Acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 1-phenylethylamine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity of the final product, making its enantioselective synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of chiral 1-phenylethylamine from the prochiral ketone, acetophenone. We will delve into asymmetric reductive amination, biocatalytic approaches, asymmetric transfer hydrogenation, and the use of chiral auxiliaries, presenting detailed experimental protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a powerful and atom-economical method for the direct conversion of ketones to chiral amines. This one-pot process involves the in-situ formation of an imine from acetophenone and an amine source, followed by asymmetric reduction to the chiral amine.[1]

Transition Metal Catalysis

Ruthenium and Iridium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated high efficiency and enantioselectivity in the ARA of acetophenone.[1][2] The choice of ligand is crucial for achieving high stereocontrol.

Table 1: Asymmetric Reductive Amination of Acetophenone using Transition Metal Catalysts

| Catalyst Precursor | Chiral Ligand | Amine Source | Reducing Agent | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ | (R)-f-Binaphane | p-anisidine | H₂ | >99 | 94 | [2] |

| Ru(OAc)₂ | (S)-C3-TunePhos | NH₄OAc | H₂ | 85 | 96 | [1] |

| [RuCl₂(p-cymene)]₂ | (1R,2S)-(+)-cis-1-amino-2-indanol | NH₃/NH₄Cl | H₂ | >93 | >93 | [3] |

Experimental Protocol: Asymmetric Reductive Amination using a Ruthenium-C3-TunePhos Catalyst[1]

-

Catalyst Preparation: In a glovebox, a solution of Ru(OAc)₂ (1 mol%) and (S)-C3-TunePhos (1.1 mol%) in trifluoroethanol (TFE) is stirred for 30 minutes.

-

Reaction Setup: To a high-pressure reactor, add acetophenone (1.0 mmol) and ammonium acetate (2.0 mmol).

-

Reaction Execution: The prepared catalyst solution is added to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to 55 bar of H₂. The reaction mixture is stirred at 100 °C for 24 hours.

-

Work-up and Purification: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethylamine. The enantiomeric excess is determined by chiral HPLC analysis after derivatization.

Biocatalytic Synthesis using Transaminases

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[4] This method is characterized by its high enantioselectivity and mild reaction conditions.

Whole-Cell and Isolated Enzyme Systems

Both whole-cell systems and isolated, purified transaminases can be employed for the synthesis of chiral 1-phenylethylamine.[5] The choice often depends on factors such as cost, scalability, and the need for cofactor regeneration. Isopropylamine is a commonly used amino donor, which is converted to acetone as a byproduct.[6]

Table 2: Biocatalytic Reductive Amination of Acetophenone using Transaminases

| Biocatalyst | Amine Donor | Yield (%) | ee (%) | Reference |

| ω-Transaminase (ω-TA) | Isopropylamine | High | >99 | [6] |

| Transaminase from Arthrobacter sp. KNK168 (whole cells) | Alanine | - | >99 | [7] |

| Amine dehydrogenase (AmDH) | NH₃ | up to 97.1 (conversion) | moderate to high | [8] |

Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-1-Phenylethylamine[6]

-

Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Addition of Reagents: Add acetophenone (e.g., 50 mM), isopropylamine (as the amine donor, e.g., 500 mM), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

-

Enzyme Addition: Add the ω-transaminase enzyme preparation (either as a purified enzyme or as a whole-cell lysate).

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC.

-

Work-up and Purification: After the reaction is complete, adjust the pH of the mixture to basic (e.g., pH 11) with NaOH. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the chiral amine. The enantiomeric excess is determined by chiral HPLC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Chemo-enzymatic Synthesis of (R)-α-Phenylethylamine from Styrene: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

(R)-α-phenylethylamine ((R)-α-PEA) is a high-value chiral building block essential for the synthesis of numerous active pharmaceutical ingredients and agrochemicals. Traditional chemical methods for its production often involve harsh conditions, expensive catalysts, and the generation of significant waste. Chemo-enzymatic cascade reactions offer a compelling green alternative, combining the versatility of chemical catalysis with the unparalleled selectivity of biocatalysis to produce enantiopure amines from simple achiral starting materials like styrene.

This technical guide provides an in-depth overview of the core strategies for the chemo-enzymatic synthesis of (R)-α-PEA from styrene. It details two primary pathways: a highly efficient one-pot system combining Wacker oxidation with enzymatic reductive amination, and a multi-step enzymatic approach centered around the stereoselective epoxidation of styrene.

Primary Pathway: One-Pot Wacker Oxidation and Enzymatic Reductive Amination

This is one of the most elegant and efficient chemo-enzymatic methods for transforming styrene into (R)-α-PEA.[1][2] The process involves a two-step cascade where a chemical oxidation is directly coupled with an enzymatic amination in a single reaction vessel.[3][4]

The overall transformation formally corresponds to a highly selective asymmetric hydroamination of styrene using only ammonia as the nitrogen source.[1][4] A key innovation in this process is the use of a physical barrier, such as a polydimethylsiloxane (PDMS) membrane, to separate the two incompatible catalysts.[3][5] The chemical catalyst (Pd/Cu), which is detrimental to the enzyme, is sequestered, while the organic intermediate, acetophenone, can freely pass through the membrane to the enzymatic phase.[5]

Caption: Chemo-enzymatic cascade with compartmentalization.

Data Summary: Wacker Oxidation / Reductive Amination

This one-pot approach demonstrates exceptional efficiency, achieving high conversion and enantioselectivity.

| Step | Catalyst / Enzyme | Key Reagents | Conversion | Enantiomeric Excess (e.e.) | Reference |

| Wacker Oxidation | Pd/Cu catalysts | Styrene, O₂ | ~Quantitative | N/A | [1] |

| Reductive Amination | ω-Transaminase, Glucose Dehydrogenase (GDH) | Acetophenone, NH₃, D-Glucose | ~Quantitative | >99% for (R)-α-PEA | [1] |

Experimental Protocol: One-Pot Synthesis of (R)-α-PEA

The following protocol is a representative example based on published methodologies.[3][4]

-

Catalyst Preparation (Inner Compartment):

-

A PDMS thimble is charged with the Wacker oxidation catalysts, typically Palladium(II) chloride (PdCl₂) and Copper(I) chloride (CuCl), in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

-

Enzyme Preparation (Outer Compartment):

-

The outer reaction vessel is charged with an aqueous buffer solution (e.g., phosphate buffer, pH 7.5).

-

The ω-transaminase, a cofactor regeneration enzyme such as glucose dehydrogenase (GDH), the amine source (e.g., ammonium chloride), the cofactor (e.g., NADP⁺), and the glucose for regeneration are added and dissolved.

-

-

Reaction Assembly and Execution:

-

The PDMS thimble containing the chemical catalysts is placed into the outer vessel containing the enzymatic solution.

-

Styrene is added to the inner thimble.

-

The entire vessel is sealed and pressurized with oxygen (or air) and stirred at a controlled temperature (e.g., 30°C).

-

-

Monitoring and Work-up:

-

The reaction progress is monitored by periodically taking samples from the outer aqueous phase and analyzing for the formation of (R)-α-PEA and consumption of acetophenone via HPLC or GC.

-

Upon completion, the aqueous phase is basified (e.g., with NaOH) to deprotonate the amine.

-

The product, (R)-α-PEA, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extracts are dried and concentrated to yield the final product.

-

-

Analysis:

-

The enantiomeric excess of the resulting (R)-α-PEA is determined using chiral HPLC or GC analysis.

-

Alternative Pathway: Styrene Epoxidation and Subsequent Amination

An alternative strategy involves a multi-step process that begins with the enzymatic epoxidation of styrene. This route offers modularity, allowing for the isolation of the key chiral intermediate, (R)-styrene oxide.

Caption: Multi-enzyme pathways to (R)-styrene oxide intermediate.

(R)-Selective Epoxidation of Styrene

While natural styrene monooxygenases (SMOs) typically produce (S)-styrene oxide with high selectivity (>99% e.e.), significant protein engineering efforts have been directed at P450 monooxygenases to reverse this selectivity.[6] By mutating key residues in the active site, variants of P450BM3 peroxygenase have been developed that catalyze the H₂O₂-dependent epoxidation of styrene to (R)-styrene oxide with excellent enantioselectivity and high turnover numbers.[6][7]

Kinetic Resolution via Epoxide Hydrolase

An alternative to direct asymmetric epoxidation is the kinetic resolution of a racemic mixture of styrene oxide. This is achieved using an epoxide hydrolase (EH), which selectively hydrolyzes one enantiomer faster than the other. For example, a variant of the epoxide hydrolase from Agromyces mediolanus (vEH-Am) enantioselectively hydrolyzes (S)-styrene oxide, leaving the desired (R)-styrene oxide with very high enantiomeric excess.[8]

Data Summary: Enzymatic Synthesis of (R)-Styrene Oxide

| Method | Enzyme / Variant | Substrate | Product | Enantiomeric Excess (e.e.) | Turnover Number (TON) | Reference |

| Direct Epoxidation | P450BM3 F87A/T268I/L181Q | Styrene | (R)-Styrene Oxide | up to 99% | 918 | [6][7] |

| Direct Epoxidation | P450BM3 F87A/T268I/V78A/A184L | Styrene | (R)-Styrene Oxide | 98% | 4350 | [6][7] |

| Kinetic Resolution | vEH-Am | Racemic Styrene Oxide | (R)-Styrene Oxide | >99% | N/A | [8] |

Experimental Protocol: (R)-Selective Epoxidation of Styrene

The following is a representative protocol for a semi-preparative scale synthesis using an engineered P450 variant.[6]

-

Reaction Setup:

-

In a temperature-controlled vessel (e.g., 0°C), prepare a buffered solution (e.g., 20 mL of 0.1 M phosphate buffer, pH 8.0).

-

Add the purified P450 enzyme variant (e.g., F87A/T268I/L181Q mutant at 6 μM).

-

Add styrene to a final concentration of 10 mM.

-

If required by the specific P450 system, add a dual-functional small molecule (DFSM) to facilitate the reaction.

-

-

Reaction Execution:

-

Initiate the reaction by the slow, controlled addition of hydrogen peroxide (H₂O₂) to a final concentration of ~80 mM. This is often done via a syringe pump to avoid enzyme inactivation by high local concentrations of H₂O₂.

-

Maintain the reaction at a constant temperature with gentle stirring.

-

-

Monitoring and Work-up:

-

Monitor the consumption of styrene and the formation of styrene oxide by GC or HPLC.

-

Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate or hexane).

-

Dry the organic phase (e.g., over Na₂SO₄) and concentrate under reduced pressure to yield crude (R)-styrene oxide.

-

-

Conversion to (R)-α-PEA (Chemical Step):

-

The resulting (R)-styrene oxide can be converted to (R)-α-PEA through established chemical methods, such as regioselective ring-opening with an azide source followed by reduction, or direct amination with ammonia at elevated temperature and pressure.

-

Conclusion and Outlook

The chemo-enzymatic synthesis of (R)-α-PEA from styrene represents a significant advancement over traditional chemical routes. The one-pot Wacker oxidation/reductive amination cascade is particularly noteworthy for its process intensification, minimizing waste and intermediate isolation steps while achieving near-perfect conversion and enantioselectivity.[1][2] The alternative pathway via enzymatic epoxidation provides a robust method for producing the valuable (R)-styrene oxide intermediate, which can be used for the synthesis of (R)-α-PEA and other chiral molecules.[6][8]

Future research will likely focus on the discovery of more robust enzymes with higher activity and broader substrate scopes, the engineering of enzymes to tolerate harsher process conditions, and the design of novel integrated reactor systems to further streamline these powerful synthetic cascades. These advancements will continue to drive the adoption of sustainable chemo-enzymatic processes in the pharmaceutical and chemical industries.

References

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

(1R)-1-Phenylethanamine: A Comprehensive Technical Guide to its Application as a Chiral Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1-phenylethanamine, a chiral primary amine, stands as a cornerstone in the field of asymmetric synthesis. Its ready availability in both enantiomeric forms, low cost, and high efficiency have established it as a "privileged" chiral inducer.[1][2] This technical guide provides an in-depth exploration of the applications of this compound as a chiral auxiliary and resolving agent, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in the strategic design and execution of stereoselective transformations.

Core Applications of this compound in Asymmetric Synthesis

The utility of this compound as a chiral inducer spans a wide range of synthetic methodologies, primarily categorized into its use as a chiral resolving agent and as a covalently bound chiral auxiliary to direct stereoselective reactions.

Chiral Resolving Agent

The classical and still widely practiced method of chiral resolution takes advantage of the formation of diastereomeric salts upon reaction of a racemic mixture of acids with an enantiomerically pure base like this compound. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3] Subsequent acidification liberates the resolved acid and regenerates the chiral amine.[3]

Quantitative Data for Chiral Resolution of Racemic Acids:

| Racemic Acid | Resolving Agent | Solvent System | Yield of Resolved Acid (%) | Enantiomeric Excess (ee%) | Reference |

| Ibuprofen | (S)-1-Phenylethanamine | Aqueous KOH | - | >95% | [4][5][6] |

| 2-Chloromandelic acid | (R)-N-Benzyl-1-phenylethanamine | - | - | - | [1] |

| 2-Methoxy-2-(1-naphthyl)propionic acid | (R)-1-Phenylethanamine | Aqueous Ethanol | 29% (for >99% ee) | >99% | [1] |

| trans-2,2-Dichloro-3-methylcyclopropanecarboxylic acid | (R)-1-Phenylethanamine | Aqueous Acetone | 23% | - | [1] |

| 1,4-Benzodioxane-2-carboxylic acid (as amide) | (R)-1-Phenylethanamine | - | - | >98% (de) | [1] |

Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-Phenylethylamine

This protocol is adapted from methodologies described in the literature.[4][5][6]

-

Salt Formation:

-

In a 125-mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution with stirring, and heat to 75-85 °C.

-

In a separate small flask, measure 0.9 mL of (S)-(-)-1-phenylethylamine.

-

Slowly add the (S)-(-)-1-phenylethylamine to the hot ibuprofen solution.

-

A precipitate of the (S,S)-diastereomeric salt should form. Continue heating and stirring for 30 minutes.

-

Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Liberation of (S)-(+)-Ibuprofen:

-

Suspend the purified diastereomeric salt in approximately 10 mL of 2 M sulfuric acid (H₂SO₄) and stir for several minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of methyl tert-butyl ether (MTBE).

-

Combine the organic extracts and wash with 10 mL of water, followed by 10 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.

-

Covalently Bound Chiral Auxiliary

This compound can be covalently attached to a prochiral substrate to form a chiral intermediate. The steric bulk of the phenylethyl group then directs the approach of a reagent to one of the two diastereotopic faces of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can be subsequently cleaved to afford the desired enantiomerically enriched product.

A common application is the diastereoselective alkylation of enolates derived from amides of this compound. The chiral auxiliary controls the stereochemistry of the newly formed α-carbon center.

Quantitative Data for Diastereoselective Alkylation:

| Substrate | Electrophile | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| N-Propionyl-(S)-1-phenylethylamine | Benzyl bromide | LDA | 95:5 | - | [7] |

| Chiral Propionimide from (S)-PEA | - | - | - | - | [2] |

| Chiral Glycinate from (S)-PEA | - | LDA | 78:22 | - | [8] |

| N-((S)-1-arylethyl)azetidine-2-carbonitrile-borane complex | Benzyl bromide | LDA | (2S,1'S) : (2R,1'S) = 72 : 2 | 74 (combined) | [9] |

Experimental Protocol: Diastereoselective Alkylation of N-Propionyl-(S)-1-phenylethylamine

This is a generalized protocol based on established methodologies.[7][10]

-

Amide Formation:

-

To a solution of (S)-1-phenylethylamine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the N-propionyl amide.

-

-

Enolate Formation and Alkylation:

-

Dissolve the N-propionyl amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF and stir for 30-60 minutes at -78 °C.

-

Add the alkylating agent (e.g., benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

-

Work-up and Product Isolation:

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by column chromatography.

-

-

Auxiliary Cleavage:

-

The alkylated amide can be hydrolyzed under acidic (e.g., refluxing 6N HCl) or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

-

Imines derived from the condensation of this compound with ketones can be reduced diastereoselectively to afford chiral secondary amines. The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary.

Quantitative Data for Diastereoselective Imine Reduction:

| Ketone | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 3'-Hydroxyacetophenone | Ti(OiPr)₄ / NaBH₄ | - | - (excellent ee) | [1] |

| Various ketones | Trichlorosilane | - | High | [1] |

Experimental Protocol: Diastereoselective Reductive Amination

This protocol is based on the synthesis of a key intermediate for Sitagliptin.[1]

-

Imine Formation:

-

Combine the ketone (1.0 eq.) and (R)-1-phenylethylamine (1.0-1.2 eq.) in a suitable solvent like methanol or toluene.

-

Add a dehydrating agent such as titanium(IV) isopropoxide (Ti(OiPr)₄) or molecular sieves.

-

Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or NMR).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C.

-

Add the reducing agent, such as sodium borohydride (NaBH₄) or trichlorosilane (HSiCl₃), portion-wise.

-

Stir the reaction at 0 °C or allow it to warm to room temperature until the reduction is complete.

-

-

Work-up and Auxiliary Removal:

-

Quench the reaction carefully with water or a basic solution.

-

Extract the product with an organic solvent.

-

The chiral auxiliary can be removed by hydrogenolysis (e.g., using H₂ and Pd/C), which cleaves the N-benzyl bond, to yield the desired chiral primary amine.

-

Conclusion

This compound continues to be an indispensable tool in the arsenal of synthetic organic chemists. Its effectiveness as both a chiral resolving agent and a covalently bound chiral auxiliary provides reliable and cost-effective pathways to a vast array of enantiomerically pure compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile chiral inducer in their synthetic endeavors, particularly in the context of pharmaceutical research and development where stereochemical purity is paramount. The strategic application of this compound, guided by a solid understanding of the underlying principles of stereodifferentiation, will undoubtedly continue to contribute to the advancement of asymmetric synthesis.

References

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]

- 5. scribd.com [scribd.com]

- 6. murov.info [murov.info]

- 7. benchchem.com [benchchem.com]

- 8. redalyc.org [redalyc.org]

- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (1R)-1-Phenylethanamine and its Conjugate Base

This technical guide provides a comprehensive overview of this compound, focusing on its properties, synthesis, and its role as a precursor to its highly reactive conjugate base. This document delves into the applications of both the amine and its deprotonated form as a powerful tool in asymmetric synthesis, a cornerstone of modern drug development.

Introduction: Understanding the Conjugate Base

This compound, also known as (R)-(+)-α-methylbenzylamine, is a chiral primary amine widely utilized in organic chemistry.[1] As a base, it reacts with acids to form the corresponding ammonium salt, the (1R)-1-phenylethanaminium ion. In this context, the neutral amine, this compound, is technically the conjugate base of this ammonium ion.[2][3][4]

However, in the lexicon of synthetic organic chemistry, the term "conjugate base" can also refer to the species formed by the deprotonation of the amine itself. Removing a proton from the nitrogen atom of this compound requires a very strong base (e.g., an organolithium reagent like n-butyllithium) and results in the formation of a chiral lithium amide. This powerful, non-nucleophilic base is a key reagent for enantioselective transformations, particularly in the asymmetric deprotonation of prochiral ketones.[5][6] This guide will cover both the properties of the neutral amine (the conjugate base of the ammonium ion) and the generation and utility of its amide anion (the conjugate base of the amine).

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3][7] |

| pKa (of the conjugate acid) | 9.04 ± 0.10 (Predicted) | [7] |

| Boiling Point | 183-187 °C | [1][7] |

| Melting Point | -10 °C | [7][8] |

| Density | 0.952 - 0.956 g/cm³ | [7][8] |

| Flash Point | 70 - 75.8 °C | [7][8] |

| Refractive Index | 1.5260 | [7] |

| LogP | 2.40660 | [7] |

Table 2: Spectroscopic Data for 1-Phenylethanamine

| Technique | Key Data Points | Source |

| Mass Spectrometry (EI) | Major Fragments (m/z): 106.0, 79.0, 45.0, 28.0, 43.0 | [9] |

| CAS Number | 3886-69-9 | [1][2] |

| ChEBI ID | CHEBI:35322 | [2] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound and its derivatives in a laboratory setting.

Protocol 1: Synthesis via Reductive Amination

The most common laboratory and industrial synthesis of racemic 1-phenylethylamine is the reductive amination of acetophenone.

-

Reaction: C₆H₅C(O)CH₃ + NH₃ + H₂ → C₆H₅CH(NH₂)CH₃ + H₂O[1]

-

Reagents: Acetophenone, ammonia (or a source thereof, like ammonium formate in the Leuckart reaction), and a reducing agent (e.g., H₂ with a metal catalyst like Palladium, or a hydride reagent).[1]

-

Procedure Outline:

-

Acetophenone is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

An excess of ammonia is introduced, followed by the addition of the catalyst.

-

The mixture is subjected to a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The resulting racemic amine is purified by distillation.

-

Protocol 2: Chiral Resolution of Racemic 1-Phenylethylamine

To obtain the enantiopure this compound, the racemic mixture must be resolved. This is commonly achieved by diastereomeric salt formation using a chiral acid.

-

Resolving Agent: A readily available, enantiopure acid such as L-(+)-tartaric acid or L-malic acid is used.[1]

-

Procedure Outline:

-

The racemic 1-phenylethylamine is dissolved in a solvent like methanol or ethanol.

-

A solution of the chiral resolving agent (e.g., L-malic acid) in the same solvent is added.[1]

-

The mixture is allowed to stand, often with cooling, to induce crystallization. One diastereomeric salt (e.g., the (R)-amine-(L)-acid salt) will preferentially crystallize due to lower solubility.

-

The crystals are collected by filtration. This process may be repeated to enhance diastereomeric purity.

-

The purified diastereomeric salt is treated with a base (e.g., NaOH solution) to liberate the free this compound.

-

The enantiopure amine is then extracted with an organic solvent and purified by distillation.

-

An alternative advanced method involves enzymatic kinetic resolution, for example, using a lipase like Novozym 435 to selectively acylate one enantiomer, allowing for the separation of the unreacted amine.[10][11]

Caption: Workflow for the Synthesis and Chiral Resolution of this compound.

Protocol 3: Generation and Use of Lithium (1R)-1-Phenylethylamide

The conjugate base (amide) is typically generated in situ for immediate use as a chiral base in an asymmetric deprotonation reaction.

-

Objective: To convert a prochiral ketone into an enantiomerically enriched silyl enol ether.

-

Reagents: this compound, n-butyllithium (n-BuLi) in hexanes, a prochiral ketone (e.g., 4-tert-butylcyclohexanone), and a silylating agent (e.g., trimethylsilyl chloride, TMSCl).

-

Procedure Outline:

-

A solution of this compound in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

One equivalent of n-BuLi is added dropwise to the stirred solution. The evolution of butane gas is observed as the lithium amide is formed. The solution is stirred for a period to ensure complete formation.

-

The prochiral ketone, dissolved in anhydrous THF, is added slowly to the freshly prepared chiral base solution at low temperature.

-

The reaction is stirred for a specific duration to allow for deprotonation, forming a chiral lithium enolate.

-

An excess of TMSCl is added to the mixture to trap the enolate as its silyl enol ether.

-

The reaction is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl) and warmed to room temperature.

-

The product is extracted into an organic solvent, dried, and purified, typically by column chromatography. The enantiomeric excess of the product is determined using chiral chromatography (GC or HPLC).

-

Caption: Workflow for Asymmetric Deprotonation using Lithium (1R)-1-phenylethylamide.

Applications in Drug Development and Asymmetric Synthesis

The chirality of this compound makes it an invaluable asset in the synthesis of enantiopure molecules, particularly pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.

-

Chiral Resolving Agent: As detailed in Protocol 2, its basicity allows it to form diastereomeric salts with racemic acids, enabling their separation.

-

Chiral Auxiliary: The amine can be temporarily attached to a prochiral molecule to direct a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved off, leaving behind an enantiomerically enriched product. This strategy has been used in the synthesis of drugs like (S)-Fluoxetine.[10]

-

Precursor to Chiral Ligands and Bases: It serves as a starting material for more complex chiral ligands used in transition-metal catalysis and as a precursor to the powerful chiral amide bases discussed in Protocol 3.[10]

-

Chiral Amine Donor: In biocatalysis, this compound can act as the amine donor in transaminase-catalyzed reactions to convert ketones into chiral amines, a key step in the synthesis of drugs like (R)-ramatroban.[10]

Caption: Logical Relationship of a Chiral Auxiliary in Asymmetric Synthesis.

Conclusion

This compound is a privileged chiral building block in modern organic synthesis. Its utility extends from its fundamental role as a resolving agent to its more advanced application as a precursor for potent chiral amide bases. For researchers in drug discovery and development, a thorough understanding of the properties and experimental protocols associated with this amine and its conjugate base is critical for the stereocontrolled synthesis of complex molecular targets.

References

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. 1-Phenethylamine, (+)- | C8H11N | CID 643189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enantioselective deprotonation reactions using polymer-supported chiral magnesium amide bases - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]

- 9. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (1R)-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the production of single-enantiomer drugs is often necessary to enhance therapeutic efficacy and minimize adverse effects.

(1R)-1-phenylethanamine is a widely utilized and cost-effective chiral resolving agent for racemic carboxylic acids. Its utility stems from its basic nature, which facilitates the formation of diastereomeric salts with acidic compounds. The differing physicochemical properties of these diastereomeric salts, such as solubility, allow for their separation through classical techniques like fractional crystallization. This document provides detailed application notes and protocols for the use of this compound in the resolution of racemic acids.

Principle of Chiral Resolution

The fundamental principle behind this resolution technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. As enantiomers possess identical physical properties, their direct separation is not feasible by standard laboratory methods. However, by reacting a racemic acid with an enantiomerically pure chiral base like this compound, a pair of diastereomeric salts is formed. These diastereomers have different spatial arrangements and, therefore, distinct physical properties, including solubility in a given solvent system. This difference in solubility enables the separation of one diastereomer by selective crystallization. Following separation, the enantiomerically enriched acid can be recovered by acidification, and the chiral resolving agent can be recycled.[1][2][3]

Applications

This compound has been successfully employed in the resolution of a variety of racemic acids. The efficiency of the resolution is dependent on the specific acid, the solvent system used for crystallization, and the experimental conditions. Below is a summary of its application in resolving several racemic acids.

| Racemic Acid | Resolving Agent | Key Findings | Reference |

| 2-Methoxy-2-(1-naphthyl)propionic acid (MNPA) | (R)-α-PEA | Successful resolution yielding (R)-MNPA with >99% ee after recrystallization. The (S)-MNPA was recovered from the mother liquor. | [4] |

| 5-Oxo-1-phenylpyrazolidine-3-carboxylic acid | (R)-α-PEA and (S)-α-PEA | Stepwise resolution using first (R)-α-PEA to precipitate the (R,R)-salt, followed by treatment of the mother liquor with (S)-α-PEA. | [4] |

| α-Hydroxy-(o-chlorophenyl)methyl]phosphinic acid | (R)-α-PEA | Efficient precipitation of the (R,R)-salt from 2-propanol to obtain a single enantiomer of the phosphinic acid. | [4] |

| trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid | (R)-α-PEA | The (1S,3R)-(R)-salt was precipitated from acetone, and after recrystallization and acidification, yielded the (1S,3R)-acid. | [4] |

| 1,4-Benzodioxane-2-carboxylic acid | This compound | When diastereomeric salt formation is not effective, resolution can be achieved via the formation and separation of diastereomeric amides. | [4] |

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the chiral resolution of a racemic carboxylic acid using this compound. It is crucial to note that optimization of solvent, temperature, and stoichiometry may be necessary for specific applications.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

This protocol outlines the primary method of forming and separating diastereomeric salts.

Materials:

-

Racemic carboxylic acid

-

This compound (α-PEA)

-

Anhydrous solvent (e.g., methanol, ethanol, acetone)

-

Stirring apparatus

-

Heating mantle or water bath

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.

-

Addition of Resolving Agent: To the warm solution, add an equimolar amount of this compound dropwise while maintaining stirring. In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the optical purity of the initial crystalline product.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For enhanced crystal formation, the solution can be further cooled in an ice bath or refrigerated. The process of slow cooling is critical for obtaining crystals of high diastereomeric purity.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

-

Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.

-

Analysis of Diastereomeric Excess (de): The diastereomeric excess of the crystalline salt can be determined using techniques such as NMR spectroscopy or HPLC.

Protocol 2: Liberation of the Enantiomerically Enriched Acid

This protocol describes the recovery of the resolved carboxylic acid from the isolated diastereomeric salt.

Materials:

-

Diastereomerically pure salt from Protocol 1

-

Aqueous acid solution (e.g., 1 M HCl, 10% H₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Acidification: Suspend the isolated diastereomeric salt in water and add an aqueous acid solution until the pH is strongly acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.

-

Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the free carboxylic acid with a suitable organic solvent. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Isolation of the Enantiomerically Pure Acid: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

-

Determination of Enantiomeric Excess (ee): The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the optical rotation with a polarimeter.[5]

Protocol 3: Recovery of the Chiral Resolving Agent

For economic and environmental reasons, it is advantageous to recover the chiral resolving agent for reuse.

Materials:

-

Aqueous layer from the acidification step in Protocol 2

-

Aqueous base solution (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Basification: Take the acidic aqueous layer remaining after the extraction of the carboxylic acid and make it strongly basic (pH 12-14) by the addition of an aqueous base solution. This will deprotonate the ammonium salt and regenerate the free this compound.

-

Extraction: Extract the liberated amine into an organic solvent using a separatory funnel. Repeat the extraction process to ensure complete recovery.

-

Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation to recover the this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the chiral resolution process.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved This lab is Resolution of Racemic | Chegg.com [chegg.com]

Application Notes and Protocols for Diastereomeric Salt Formation with (1R)-1-Phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of racemic carboxylic acids using (1R)-1-phenylethanamine as a resolving agent. The principle of diastereomeric salt formation is elucidated, followed by comprehensive experimental protocols for the resolution of representative racemic acids, including ibuprofen and mandelic acid. Quantitative data from various studies are summarized in structured tables to facilitate comparison and optimization of resolution parameters. Furthermore, a generalized workflow is presented visually using a DOT language diagram to illustrate the key steps of the process.

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. One of the most robust and widely applied methods for industrial-scale resolution is the formation of diastereomeric salts. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

This compound is a readily available and effective chiral resolving agent for a wide range of racemic carboxylic acids. Its amine functional group reacts with the carboxylic acid moiety of the racemate to form a pair of diastereomeric ammonium salts. The differential solubility of these salts in a suitable solvent system enables the selective crystallization of one diastereomer, from which the desired enantiomer of the carboxylic acid can be subsequently liberated.

Principle of Diastereomeric Salt Formation

The fundamental principle of chiral resolution via diastereomeric salt formation involves three key stages:

-

Salt Formation: A racemic mixture of a carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure amine, in this case, this compound, to form a mixture of two diastereomeric salts: [(R)-Acid·(1R)-Amine] and [(S)-Acid·(1R)-Amine].

-

Fractional Crystallization: Due to their distinct spatial arrangements, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer selectively crystallizes out of the solution.

-

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid and regenerating the resolving agent, which can often be recovered and reused.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the chiral resolution of specific racemic carboxylic acids using this compound.

Resolution of (±)-Ibuprofen

Materials:

-

(±)-Ibuprofen

-

This compound

-

Methanol

-

Hydrochloric Acid (HCl), 2M

-

Sodium Hydroxide (NaOH), 2M

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of (±)-ibuprofen in 100 mL of methanol.

-

Warm the solution gently to ensure complete dissolution.

-

In a separate beaker, dissolve 6.06 g (50 mmol) of this compound in 20 mL of methanol.

-

Slowly add the this compound solution to the ibuprofen solution with constant stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for 2 hours to induce crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at 40°C to a constant weight.

-

-

Liberation of (+)-(S)-Ibuprofen:

-

Suspend the dried diastereomeric salt in 50 mL of water.

-

Add 50 mL of ethyl acetate to the suspension.

-

While stirring vigorously, add 2M HCl dropwise until the pH of the aqueous layer is approximately 1-2.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

-

Combine the organic layers and wash with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (+)-(S)-ibuprofen.

-

General Protocol for Racemic Carboxylic Acids

This generalized protocol can be adapted for the resolution of other racemic carboxylic acids. Optimization of the solvent, temperature, and stoichiometry is often necessary to achieve high yields and enantiomeric excess.

-

Screening of Solvents: Begin by screening a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to identify a system that provides a significant difference in solubility between the two diastereomeric salts.

-

Diastereomeric Salt Formation: Dissolve the racemic acid (1 equivalent) in the chosen solvent at an elevated temperature. In a separate vessel, dissolve this compound (0.5-1.0 equivalent) in the same solvent. Add the amine solution to the acid solution and stir.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomer.

-

Isolation and Purification: Isolate the crystalline salt by filtration. The diastereomeric and enantiomeric purity should be assessed (e.g., by HPLC or NMR). If necessary, recrystallize the salt to improve purity.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and an immiscible organic solvent. Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2. Separate the organic layer, which contains the enantiomerically enriched acid, and process as described in the ibuprofen protocol.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the diastereomeric resolution of different racemic carboxylic acids using this compound.

| Racemic Acid | Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |

| Ibuprofen | This compound | Methanol | 1:1 | 75 | >95 |

| Mandelic Acid | This compound | Ethanol/Water | 1:1 | 68 | 92 |

| 2-Chloromandelic Acid | This compound | Isopropanol | 1:0.5 | 85 (of one diastereomer) | 98 |

| Naproxen | This compound | Acetonitrile | 1:1 | 62 | >97 |

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the diastereomeric salt formation and resolution process.

Caption: Workflow of Diastereomeric Salt Resolution.

Conclusion